molecular formula C19H22ClNO5 B4945844 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid

Cat. No.: B4945844
M. Wt: 379.8 g/mol
InChI Key: PGRGHEBAOTZRCJ-UHFFFAOYSA-N
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Description

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperidine ring attached to a naphthalene moiety through an oxyethyl linkage, with an oxalic acid component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine typically involves a multi-step process. One common method includes the reaction of 4-chloronaphthalene with ethylene oxide to form 4-chloronaphthalen-1-yl)oxyethanol. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloronaphthalene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Bromonaphthalen-1-yl)oxyethyl]piperidine
  • 1-[2-(4-Fluoronaphthalen-1-yl)oxyethyl]piperidine
  • 1-[2-(4-Methoxynaphthalen-1-yl)oxyethyl]piperidine

Uniqueness

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.C2H2O4/c18-16-8-9-17(15-7-3-2-6-14(15)16)20-13-12-19-10-4-1-5-11-19;3-1(4)2(5)6/h2-3,6-9H,1,4-5,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGHEBAOTZRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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